6-Chloro-2-(2-methoxyphenyl)chromen-4-one
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Overview
Description
6-Chloro-2-(2-methoxyphenyl)chromen-4-one is a chemical compound with the molecular formula C16H11ClO3 and a molecular weight of 286.71 g/mol . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a chloro group at the 6th position and a methoxyphenyl group at the 2nd position of the chromen-4-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methoxyphenyl)chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2-hydroxyacetophenone and 2-chlorobenzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired chromen-4-one derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-methoxyphenyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one scaffold to chroman-4-one derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-methoxyphenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methyl-4H-chromen-4-one: Similar in structure but with a methyl group instead of a methoxyphenyl group.
6-Methoxy-2-(4-methoxyphenyl)chroman-4-one: Contains a methoxy group at the 6th position and a methoxyphenyl group at the 2nd position.
2-Methoxyphenyl isocyanate: A related compound with a different functional group but similar methoxyphenyl substitution.
Uniqueness
6-Chloro-2-(2-methoxyphenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxyphenyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
6-chloro-2-(2-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-14-5-3-2-4-11(14)16-9-13(18)12-8-10(17)6-7-15(12)20-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCYLLYNRLPFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359001 |
Source
|
Record name | 6-chloro-2-(2-methoxyphenyl)chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57048-96-1 |
Source
|
Record name | 6-chloro-2-(2-methoxyphenyl)chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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